molecular formula C8H4BrNO2S2 B13849973 2-(3-Bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid

2-(3-Bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B13849973
M. Wt: 290.2 g/mol
InChI Key: KIQYJNVGNREITB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that features both a thiophene and a thiazole ring in its structure. The presence of these rings makes it a compound of interest in various fields of research, including medicinal chemistry and materials science. Thiophene and thiazole derivatives are known for their diverse biological activities and applications in organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid typically involves the formation of the thiophene and thiazole rings followed by their coupling. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of 3-bromothiophene with a thiazole derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification processes such as recrystallization or chromatography would be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atoms in the thiophene and thiazole rings.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as DMF or DMSO.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like DMF or toluene are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

2-(3-Bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets could include kinases, proteases, or G-protein coupled receptors. The pathways involved would vary based on the biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid is unique due to the combination of the thiophene and thiazole rings in its structure. This dual-ring system imparts distinct electronic and steric properties, making it a versatile building block for the synthesis of complex molecules with diverse biological and material applications.

Properties

Molecular Formula

C8H4BrNO2S2

Molecular Weight

290.2 g/mol

IUPAC Name

2-(3-bromothiophen-2-yl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C8H4BrNO2S2/c9-4-1-2-13-6(4)7-10-5(3-14-7)8(11)12/h1-3H,(H,11,12)

InChI Key

KIQYJNVGNREITB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Br)C2=NC(=CS2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.